2-(2-Iminopyrrolidin-1-yl)phenol
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Overview
Description
2-(2-Imino-pyrrolidin-1-yl)-phenol is an organic compound characterized by a pyrrolidine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-pyrrolidin-1-yl)-phenol typically involves the reaction of a pyrrolidine derivative with a phenol derivative under specific conditions. One common method involves the reaction of pyrrolidine with a phenol derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 2-(2-Imino-pyrrolidin-1-yl)-phenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-pyrrolidin-1-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-(2-Imino-pyrrolidin-1-yl)-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Imino-pyrrolidin-1-yl)-phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-4-(2-Imino-pyrrolidin-1-yl)phenyl-acetamide
- N-4-(2-Imino-pyrrolidin-1-yl)phenyl-piperidine
Uniqueness
2-(2-Imino-pyrrolidin-1-yl)-phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-iminopyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C10H12N2O/c11-10-6-3-7-12(10)8-4-1-2-5-9(8)13/h1-2,4-5,11,13H,3,6-7H2 |
InChI Key |
HJNYIVDDKKNWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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